REACTION_CXSMILES
|
C1([N:7]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21]C=2)[C:8]([NH:10][C:11](=[O:18])[C:12]2[CH:17]=[CH:16][CH:15]=[N:14][CH:13]=2)=[O:9])C=CC=CC=1.C1(C)C=CC=CC=1.N1CCCCC1.Cl.C(OCC)(=O)C>CCOCC.CCCCCC.C(O)(=O)C>[N:7]1([C:8]([NH:10][C:11](=[O:18])[C:12]2[CH:17]=[CH:16][CH:15]=[N:14][CH:13]=2)=[O:9])[CH2:19][CH2:24][CH2:23][CH2:22][CH2:21]1 |f:3.4|
|
Name
|
N-(diphenylaminocarbonyl)nicotinamide
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(C(=O)NC(C1=CN=CC=C1)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0.86 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at 95°-97° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 N sodium hydroxide (50 ml.)
|
Type
|
EXTRACTION
|
Details
|
the oil which separates extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the
|
Type
|
EXTRACTION
|
Details
|
extract under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gives 1.9 g
|
Type
|
CUSTOM
|
Details
|
to precipitate a gum
|
Type
|
CUSTOM
|
Details
|
Trituration of the gum with acetone (10 ml.) affords the crystalline product
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N1(CCCCC1)C(=O)NC(C1=CN=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |